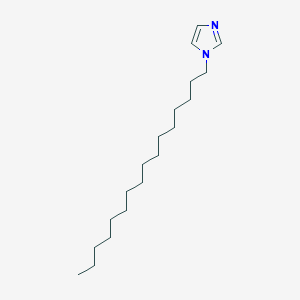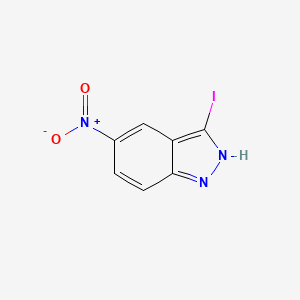
3-Yodo-5-nitro-1H-indazol
Descripción general
Descripción
3-Iodo-5-nitro-1H-indazole is a compound with the molecular formula C7H4IN3O2 and a molecular weight of 289.03 . It is a pale-yellow to yellow-brown solid . The compound is typically stored in a dark place at room temperature .
Synthesis Analysis
The synthesis of 3-Iodo-5-nitro-1H-indazole and similar compounds has been explored in various studies. For instance, one study reported an expeditive C-3 vinylation of unprotected 3-iodoindazoles under microwave irradiation . This method allows access to 3-vinylated indazoles selectively and directly without the need for N-protection .Molecular Structure Analysis
The molecular structure of 3-Iodo-5-nitro-1H-indazole consists of a five-membered indazole ring with iodine and nitro groups attached at the 3rd and 5th positions, respectively .Physical and Chemical Properties Analysis
3-Iodo-5-nitro-1H-indazole is a pale-yellow to yellow-brown solid . It has a molecular weight of 289.03 . The compound is typically stored in a dark place at room temperature .Aplicaciones Científicas De Investigación
Síntesis de 1H- y 2H-Indazoles
3-Yodo-5-nitro-1H-indazol sirve como un intermedio clave en la síntesis de varios derivados de indazol. Estos compuestos tienen una amplia gama de aplicaciones medicinales, que incluyen agentes antihipertensivos, anticancerígenos, antidepresivos, antiinflamatorios y antibacterianos . Los enfoques sintéticos de los indazoles a menudo involucran reacciones catalizadas por metales de transición y reacciones de ciclación reductoras.
Desarrollo de inhibidores de la fosfoinositida 3-quinasa δ
Este compuesto se utiliza en el desarrollo de inhibidores selectivos de la fosfoinositida 3-quinasa δ, que son importantes para el tratamiento de enfermedades respiratorias . La capacidad de inhibir selectivamente quinasas específicas es crucial en aplicaciones terapéuticas, lo que hace que el this compound sea un compuesto valioso en la investigación farmacológica.
Vinilación C-3 de indazoles
Se ha informado una vinilación C-3 expedita de 3-yodoindazoles desprotegidos bajo irradiación de microondas, lo que permite la síntesis de derivados de 3-vinilindazol . Estos derivados se sintetizan con rendimientos moderados a excelentes y se pueden utilizar como intermediarios sintéticos para moléculas biológicamente activas.
Reacciones de acoplamiento cruzado tipo Suzuki
This compound se utiliza en reacciones de acoplamiento cruzado tipo Suzuki con boronato de vinilo de pinacol. Este método proporciona una ruta eficiente para la vinilación C-3 de indazoles, que es un paso clave en la síntesis de varios productos farmacéuticos .
Síntesis de antagonistas del receptor 5-HT6
El núcleo de indazol, debido a su similitud con el anillo indol, exhibe un potencial significativo en la química medicinal. Los esfuerzos de investigación se han dirigido al desarrollo de nuevos antagonistas del receptor 5-HT6 utilizando derivados de indazol, lo que podría conducir a nuevos tratamientos para trastornos neurológicos .
Safety and Hazards
The safety data sheet for 3-Iodo-5-nitro-1H-indazole indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . The compound should be handled with appropriate protective equipment and measures to prevent ingestion, inhalation, and contact with skin or eyes .
Mecanismo De Acción
Target of Action
3-Iodo-5-nitro-1H-indazole is a derivative of indazole, a class of organic compounds characterized by a pyrazole fused to a benzene ring . The primary targets of indazole derivatives are often enzymes such as nitric oxide synthase . .
Mode of Action
Indazole derivatives often interact with their targets through binding to the active site, leading to changes in the enzyme’s activity . The presence of the iodine and nitro groups in 3-Iodo-5-nitro-1H-indazole may influence its binding affinity and selectivity.
Biochemical Pathways
Given that indazole derivatives often target nitric oxide synthase , it’s plausible that this compound could influence pathways involving nitric oxide signaling. Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission .
Result of Action
Based on the known effects of indazole derivatives, it’s plausible that this compound could influence cellular processes by modulating the activity of its target enzymes .
Análisis Bioquímico
Cellular Effects
The effects of 3-Iodo-5-nitro-1H-indazole on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, indazole derivatives, including 3-Iodo-5-nitro-1H-indazole, have demonstrated antitumor activity by inhibiting the Bcl2 family members and the p53/MDM2 pathway, leading to apoptosis in cancer cells . These effects are particularly significant in cancer cell lines such as lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2).
Molecular Mechanism
At the molecular level, 3-Iodo-5-nitro-1H-indazole exerts its effects through various mechanisms. It participates in binding interactions with biomolecules and can act as an enzyme inhibitor or activator. The compound’s ability to undergo transition metal-catalyzed reactions, such as those involving palladium, suggests that it can form stable complexes with metal ions, facilitating its role in biochemical processes . Additionally, the nitro group in 3-Iodo-5-nitro-1H-indazole can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components, thereby influencing gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodo-5-nitro-1H-indazole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Iodo-5-nitro-1H-indazole is stable when stored in a dark place at room temperature . Its reactivity and potential degradation products need to be carefully monitored to ensure consistent experimental outcomes.
Dosage Effects in Animal Models
The effects of 3-Iodo-5-nitro-1H-indazole vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as antitumor activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, necessitating careful dosage optimization in preclinical studies. The threshold effects and potential toxicity of 3-Iodo-5-nitro-1H-indazole are critical considerations in its development as a therapeutic agent.
Metabolic Pathways
3-Iodo-5-nitro-1H-indazole is involved in various metabolic pathways. The compound can undergo reduction of its nitro group, leading to the formation of reactive intermediates that participate in further biochemical reactions . These intermediates can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interactions with nitric oxide synthase, for example, highlight its potential role in modulating nitric oxide production and related signaling pathways .
Transport and Distribution
The transport and distribution of 3-Iodo-5-nitro-1H-indazole within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters may facilitate its uptake and distribution within different cellular compartments . The localization and accumulation of 3-Iodo-5-nitro-1H-indazole in specific tissues can significantly impact its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Iodo-5-nitro-1H-indazole is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the presence of the nitro group may facilitate its localization to the mitochondria, where it can influence mitochondrial function and cellular metabolism. Understanding the subcellular distribution of 3-Iodo-5-nitro-1H-indazole is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Propiedades
IUPAC Name |
3-iodo-5-nitro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTRCMYXPOXOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499679 | |
| Record name | 3-Iodo-5-nitro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70315-69-4 | |
| Record name | 3-Iodo-5-nitro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70315-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-5-nitro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-5-nitro-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




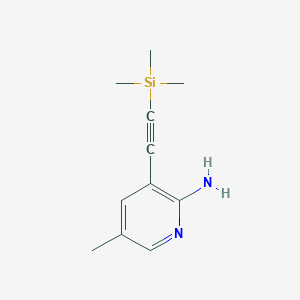
![Ethanethioic acid, S-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methyl] ester](/img/structure/B1338457.png)
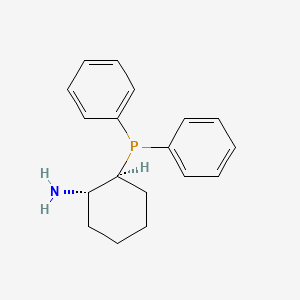
![Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-](/img/structure/B1338462.png)
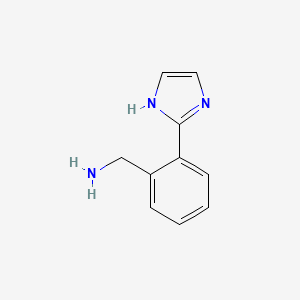

![2-(Furan-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1338471.png)
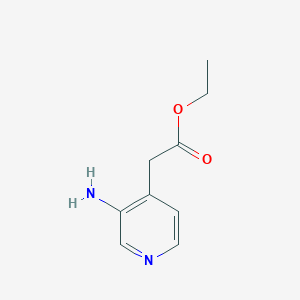
![6-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1338475.png)
![5-Nitrobenzo[b]thiophene](/img/structure/B1338478.png)
